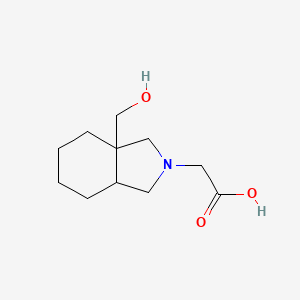
2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)acetic acid
Vue d'ensemble
Description
2-(3a-(Hydroxymethyl)octahydro-2H-isoindol-2-yl)acetic acid (HMIAA) is an organic acid that is a derivative of isoindole, an aromatic heterocyclic hydrocarbon. HMIAA has been studied for its potential use in various scientific research applications due to its unique chemical structure, which is composed of a hydroxymethyl group attached to an isoindole ring. HMIAA is a relatively new molecule and has only recently been discovered, so it is not yet widely used in scientific research.
Applications De Recherche Scientifique
Novel Synthetic Methods
Studies have developed novel synthetic routes for creating derivatives of complex molecules that share structural similarities with the specified compound. For instance, the synthesis of hydroxylactams and their conversion into various functionalized products showcases the exploration of new synthetic pathways that could potentially apply to the synthesis of "2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)acetic acid" derivatives. These methods highlight the versatility of synthetic organic chemistry in generating molecules with potential biological or material science applications (Fogain-Ninkam et al., 2003).
Antimicrobial Activity
Research on the antimicrobial properties of compounds structurally related to the specified acid reveals potential applications in developing new antimicrobial agents. Compounds synthesized from similar chemical backbones have been tested against various microbial strains, showing promising antimicrobial activities. This suggests that derivatives of "2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)acetic acid" could also be explored for antimicrobial applications, contributing to the search for new antibiotics or antifungal agents (Hunashal et al., 2012).
Molecular Property Studies
Quantum chemical investigations into the molecular properties of compounds with structures analogous to the specified acid provide insights into their electronic, thermodynamic, and conformational characteristics. Such studies are crucial for understanding how these molecules interact with biological targets or how they can be modified to enhance their stability, efficacy, or specificity for potential applications in drug design or material science (Bouklah et al., 2012).
Mécanisme D'action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and target. They can act as inhibitors, activators, or modulators of their target proteins
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets. For example, some indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. Some indole derivatives have shown anti-inflammatory and analgesic activities .
Propriétés
IUPAC Name |
2-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-8-11-4-2-1-3-9(11)5-12(7-11)6-10(14)15/h9,13H,1-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXKUJJSLFQHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)CC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



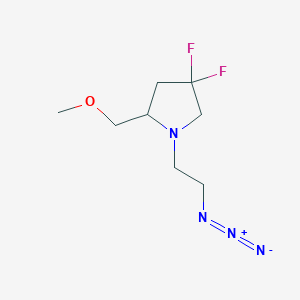
![octahydro-1H-cyclopenta[e][1,4]oxazepine-1-carboximidamide](/img/structure/B1478418.png)



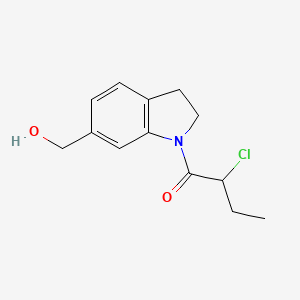
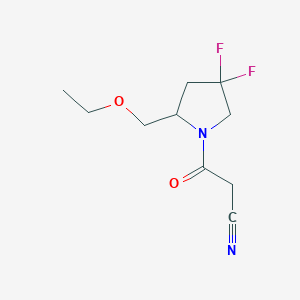
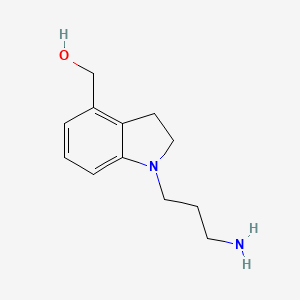
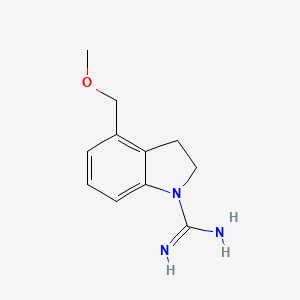

![3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1478435.png)


![4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478439.png)